Di-p-Toluoyl-L-tartaric Acid: A Comprehensive Technical Guide to its Core Applications
Di-p-Toluoyl-L-tartaric Acid: A Comprehensive Technical Guide to its Core Applications
Introduction
Di-p-Toluoyl-L-tartaric acid (DPTTA) is a chiral organic compound extensively utilized in the fields of chemistry and pharmacology. As a derivative of L-tartaric acid, its rigid structure and well-defined stereochemistry make it an invaluable tool for the separation of enantiomers and as a chiral auxiliary in asymmetric synthesis. This technical guide provides an in-depth overview of the primary applications of di-p-Toluoyl-L-tartaric acid, with a focus on its role as a chiral resolving agent. It is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
Chiral Resolution of Racemic Mixtures
The most prominent application of di-p-Toluoyl-L-tartaric acid is in the chiral resolution of racemic mixtures, particularly amines.[1][2] Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles, making their separation a critical step in drug development.[3]
Principle of Chiral Resolution
The fundamental principle behind chiral resolution with DPTTA lies in the formation of diastereomeric salts. When a racemic mixture of a base, such as an amine, is reacted with an enantiomerically pure form of DPTTA, two diastereomeric salts are formed. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably, different solubilities in a given solvent.[1] This disparity in solubility allows for their separation through fractional crystallization. One diastereomeric salt will preferentially crystallize out of the solution, while the other remains dissolved in the mother liquor.[1][3] Subsequently, the resolved enantiomers of the amine can be liberated from the separated diastereomeric salts.
The choice between L-(-)- and D-(+)-di-p-toluoyl-tartaric acid is crucial as they exhibit opposite selectivity. If the D-(+) enantiomer preferentially crystallizes with the (+)-enantiomer of a base, the L-(-) enantiomer will preferentially crystallize with the (-)-enantiomer of the same base.[1] This reciprocal relationship is a powerful tool for isolating both enantiomers of a racemic compound with high purity.[1]
Logical Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of a racemic mixture.
Quantitative Data on Chiral Resolution
The efficiency of chiral resolution is typically evaluated by the yield and the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the desired enantiomer. The following table summarizes quantitative data for the chiral resolution of various amines using di-p-toluoyl-tartaric acid.
| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric/Diastereomeric Excess | Reference |
| Tramadol | (-)-Di-p-toluoyl-L-tartaric acid | Ethanol | 47% | 97% d.e. (>99.5% after reslurry) | [4][5] |
| Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | Ethanol | ~85% | 97.3% d.e. (>99% after reslurry) | [5] |
| Sitagliptin intermediate | (-)-Di-p-toluoyl-L-tartaric acid | Methanol/Isopropanol | 33% (of R-sitagliptin) | 96% e.e. | |
| Albuterol | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | 38% (initial), 67% (with recycle) | 99.5% e.e. | [6] |
| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | - | - | [6] |
| Propranolol | (+)- and (-)-di-(p-toluoyl)tartaric acids | - | - | - | [7] |
| trans-2-benzylaminocyclohexanol | Di-p-toluoyl-L-tartaric acid / HCl | Not specified | 92% | 99.5% d.e. | [8] |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) and di-p-Toluoyl-L-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol, methanol) with gentle heating and stirring to obtain a clear solution.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or an ice bath can promote crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[2]
-
Isolation: Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration and wash them with a small amount of the cold solvent.[2]
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide (B78521) solution) to liberate the enantiomerically enriched amine.[2]
-
Extraction and Purification: Extract the liberated amine with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the purified enantiomer.[2]
Protocol for the Resolution of (±)-Tramadol with (-)-Di-p-toluoyl-L-tartaric acid
-
Preparation of Tramadol Free Base: Convert racemic Tramadol hydrochloride to its free base using an aqueous sodium hydroxide solution and extract with an organic solvent like dichloromethane. Dry the organic layer and evaporate the solvent to obtain the racemic Tramadol free base as an oil.[5]
-
Diastereomeric Salt Formation: Dissolve the racemic Tramadol free base in ethanol. In a separate flask, dissolve one molar equivalent of (-)-Di-p-toluoyl-L-tartaric acid in ethanol, with heating to approximately 70°C.[5]
-
Crystallization: Add the Tramadol solution to the hot DPTTA solution. A precipitate may form. Allow the mixture to cool gradually to 25°C and age for about 15 hours.[5]
-
Isolation and Purification: Collect the white precipitate by filtration and wash with cold ethanol. To enhance the diastereomeric purity, the salt can be reslurried in ethanol.[4][5]
-
Liberation of (-)-Tramadol: Treat the purified diastereomeric salt with a suitable base to liberate the (-)-Tramadol free base.[4]
Experimental Workflow for Tramadol Resolution
Caption: Experimental workflow for the resolution of racemic Tramadol.
Asymmetric Synthesis
Di-p-Toluoyl-L-tartaric acid and its derivatives can also serve as chiral auxiliaries or ligands in asymmetric synthesis.[2][9] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.[10]
Principle of Chiral Auxiliary
Caption: Principle of a chiral auxiliary in asymmetric synthesis.
While specific, detailed examples of di-p-Toluoyl-L-tartaric acid as a chiral auxiliary in high-yield, high-selectivity reactions are not as extensively documented in readily available literature as its use as a resolving agent, its derivatives have been employed in various asymmetric transformations, including aldol (B89426) reactions and as chiral ligands in catalysis.[4]
Other Applications
Food Industry
Di-p-Toluoyl-D-tartaric acid is explored for its potential as a food additive. It can act as a preservative and antioxidant, helping to improve food quality and safety.[1][11] Its functions include chelating metal ions that can cause spoilage and inhibiting oxidation to maintain the color, flavor, and nutritional value of food products.[1] It has been shown to be effective in preserving meat, fish, dairy, and baked goods.[1] It is also used to stabilize emulsions and improve the texture of various food products.[2]
Analytical Chemistry
In analytical chemistry, di-p-Toluoyl-D-tartaric acid is used as a chiral selector in chromatography, particularly in High-Performance Liquid Chromatography (HPLC), for the separation and analysis of complex mixtures.[2] This is crucial for quality control in manufacturing and for determining the enantiomeric purity of chiral compounds.
Di-p-Toluoyl-L-tartaric acid is a versatile and powerful tool in modern chemistry, with its primary and most significant application being the chiral resolution of racemic compounds, especially amines. Its ability to form diastereomeric salts with differing solubilities provides a robust and widely applicable method for obtaining enantiomerically pure substances, which is of paramount importance in the pharmaceutical industry. Furthermore, its utility extends to asymmetric synthesis as a chiral auxiliary and to other industrial applications in the food and analytical chemistry sectors. The continued exploration of its properties and applications will undoubtedly lead to further advancements in stereoselective synthesis and analysis.
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